![molecular formula C18H17ClN4O2 B7538628 2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide](/img/structure/B7538628.png)
2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a triazole moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with an appropriate acylating agent, such as chloroacetyl chloride, under basic conditions to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
Coupling with Triazole Derivative: The intermediate is then reacted with 4-[(1H-1,2,4-triazol-1-yl)methyl]aniline in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antimicrobial or antifungal effects by disrupting essential biological processes in microorganisms.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide
- 4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the triazole moiety
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-13-8-15(19)4-7-17(13)25-10-18(24)22-16-5-2-14(3-6-16)9-23-12-20-11-21-23/h2-8,11-12H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEQSDDUZGWWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
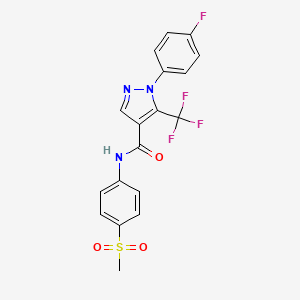
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide](/img/structure/B7538573.png)
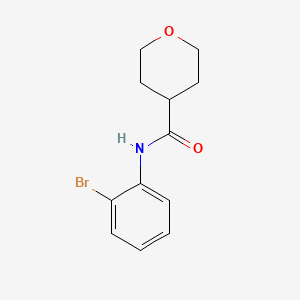
![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
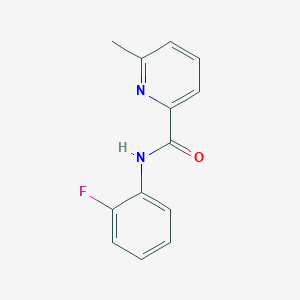
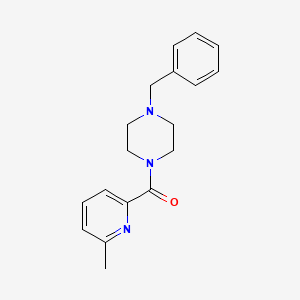
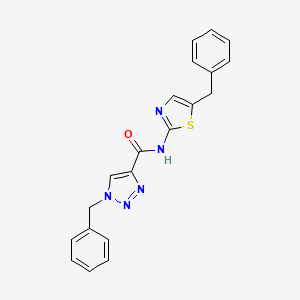

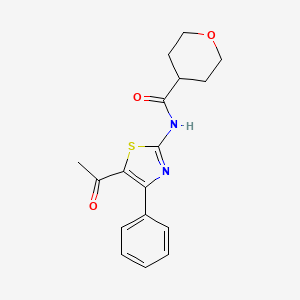
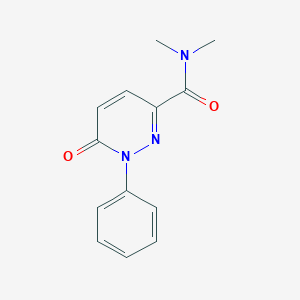
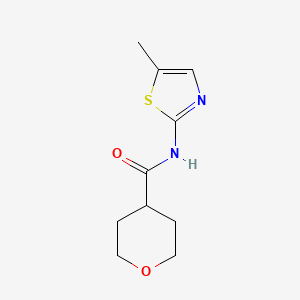
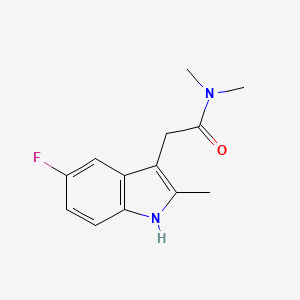
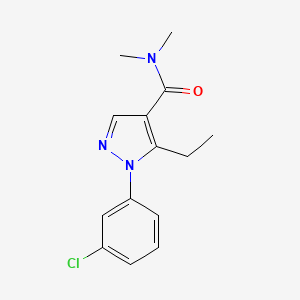
![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)
